

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride chemical structure

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Compound of Interest

Compound Name: 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride

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An In-Depth Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride**, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Structurally analogous to purines, the imidazo[4,5-b]pyridine scaffold is a "privileged" structure found in numerous biologically active agents.^[1] This document details the compound's chemical identity, a robust synthetic protocol, characteristic spectral data, and its core reactivity. Emphasis is placed on its application as a precursor in the synthesis of advanced pharmaceutical intermediates, particularly through nucleophilic aromatic substitution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Chemical Identity and Physicochemical Properties

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a stable, solid material essential for introducing the imidazo[4,5-b]pyridine core into target molecules. The chlorine atom at the 2-position is the key handle for synthetic elaboration, rendering the compound an electrophilic partner in cross-coupling and substitution reactions.

Chemical Structure and Nomenclature

- Systematic IUPAC Name: 2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride

- Common Synonyms: 2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride
- Molecular Formula: C₆H₅Cl₂N₃
- Molecular Weight: 190.03 g/mol
- Chemical Structure: (A visual representation of the chemical structure would be placed here)

CAS Registry Numbers

There can be ambiguity in CAS numbers between the free base and its salt form. For clarity:

- 132261-24-6: Specifically assigned to the hydrochloride salt form.[\[2\]](#)
- 104685-82-7: Commonly associated with the hydrochloride salt, though some vendors may use it for the free base.[\[3\]](#)[\[4\]](#)

Physicochemical Data

The following table summarizes key physical and computed properties for the compound.

Property	Value	Source
Physical Form	Pale-yellow to yellow-brown solid	[Sigma-Aldrich]
Molecular Weight	190.03	[Sigma-Aldrich]
Density (Predicted)	1.61 ± 0.1 g/cm ³	[Echemi]
Boiling Point (Predicted)	278.3 ± 23.0 °C	[Echemi]
LogP (XLogP3)	1.97	[Echemi]
Storage Temperature	2-8 °C, in a dry, cool, well-ventilated place	[AstaTech, Inc.], [Echemi]
InChI Key	QOAXDAFCYWBWBS-UHFFFAOYSA-N	[Sigma-Aldrich]
SMILES	Cl.Clc1nc2ncccc2[nH]1	[Sigma-Aldrich]

Synthesis and Characterization

The synthesis of the imidazo[4,5-b]pyridine scaffold typically involves the cyclization of a substituted 2,3-diaminopyridine.^{[1][5]} The following section details a representative, robust protocol for the preparation of 2-Chloro-1H-imidazo[4,5-b]pyridine from commercially available 2,3-diaminopyridine.

Recommended Synthetic Protocol: Cyclization with Triphosgene

This protocol describes a two-step, one-pot procedure: the formation of the imidazo[4,5-b]pyridin-2-one intermediate, followed by chlorination. Triphosgene is used as a safer solid substitute for gaseous phosgene.^[6]

Step 1: Synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one

- To a stirred solution of 2,3-diaminopyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add triethylamine (2.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM. Caution: Triphosgene is toxic and releases phosgene upon contact with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
- Upon completion, the precipitated product, 1H-imidazo[4,5-b]pyridin-2(3H)-one, can be isolated by filtration, washed with cold DCM, and dried under vacuum.

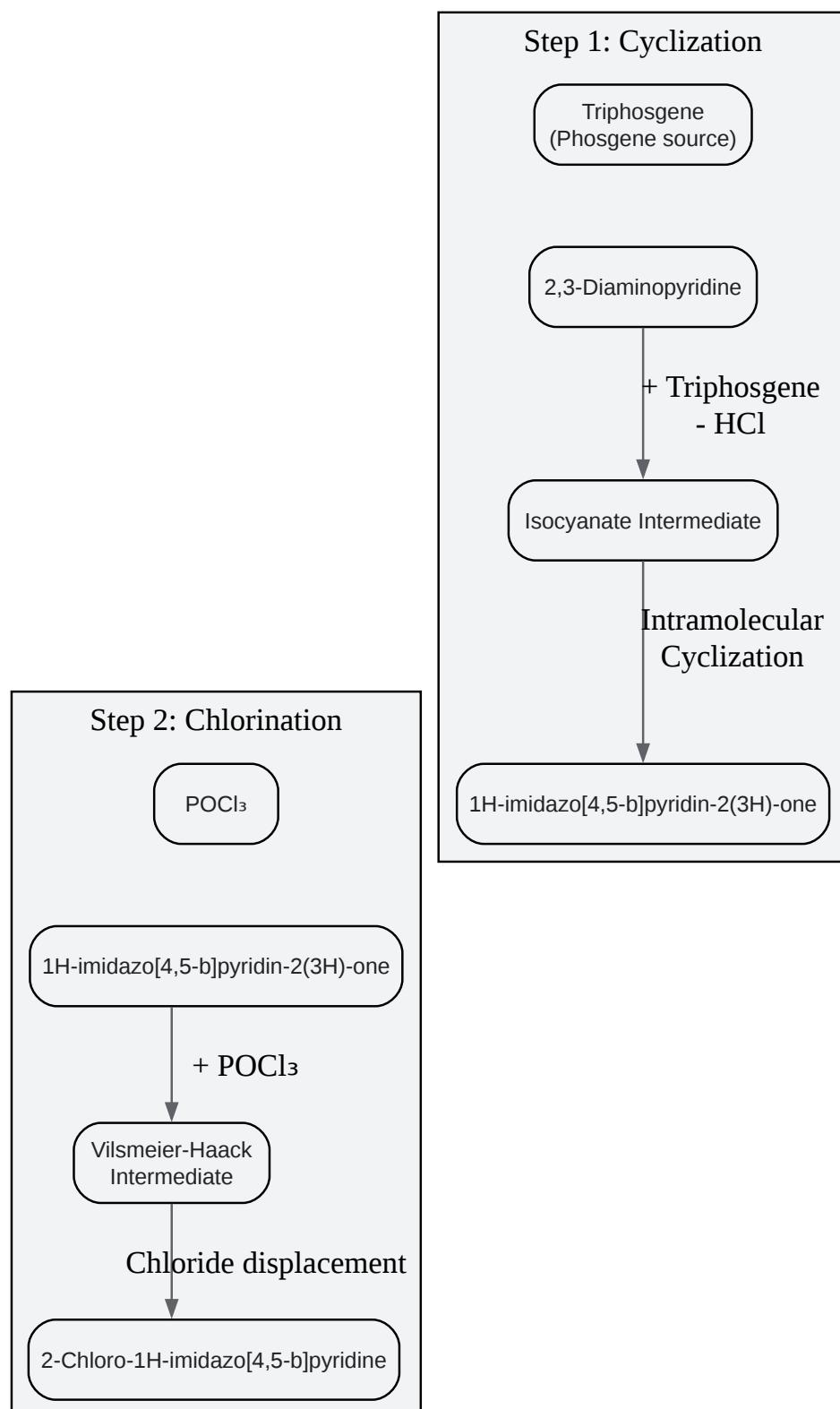
Step 2: Chlorination to 2-Chloro-1H-imidazo[4,5-b]pyridine

- To the crude 1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF).

- Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.
- Extract the aqueous layer with ethyl acetate or DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-Chloro-1H-imidazo[4,5-b]pyridine.
- To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of methanol and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry to obtain the final product.

Proposed Synthesis Mechanism

The synthesis proceeds via an initial cyclization to form a stable urea-like intermediate, which is subsequently converted to the target chloro-derivative.



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Caption: Proposed reaction mechanism for the two-step synthesis.

Spectroscopic Characterization

While experimental spectra for the title compound are not readily available in the public domain, the following table provides predicted chemical shifts based on data from closely related analogues and fundamental principles of NMR spectroscopy.^{[7][8][9]}

Nucleus	Predicted δ (ppm)	Rationale / Notes
¹ H NMR	~8.4 - 8.6	H5/H7: Protons on the pyridine ring, deshielded by the electronegative nitrogen. Expected to be a doublet or multiplet.
	~7.3 - 7.5	H6: Proton on the pyridine ring, typically a doublet of doublets.
	~13.0 - 14.0	N-H: Imidazole proton, broad singlet, exchangeable with D ₂ O.
¹³ C NMR	~150 - 155	C2: Carbon bearing the chlorine atom. Highly deshielded.
	~145 - 150	C7a/C3a: Bridgehead carbons at the ring fusion.
	~140 - 145	C5/C7: Pyridine carbons adjacent to the ring nitrogen.
	~120 - 125	C6: Pyridine carbon furthest from the ring nitrogen.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride** lies in the reactivity of the C2-chloro group. This position is electronically activated by the adjacent nitrogen atoms of the imidazole ring and the fused pyridine system, making it an excellent electrophilic site for nucleophilic aromatic substitution (S_NAr).^[10]

Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr reaction is a cornerstone of medicinal chemistry for forging carbon-heteroatom bonds. In this compound, nucleophiles such as amines, thiols, and alcohols can readily displace the chloride ion to generate diverse libraries of 2-substituted imidazo[4,5-b]pyridines. This reaction is typically performed under basic conditions to neutralize the generated HCl and often benefits from heating.

Experimental Protocol: S_NAr with an Amine Nucleophile

This section provides a detailed, self-validating protocol for a typical S_NAr reaction.

Objective: To synthesize 2-(Benzylamino)-1H-imidazo[4,5-b]pyridine.

Materials:

- **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride** (1.0 eq)
- Benzylamine (1.2 eq)
- Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate, Water, Brine
- Anhydrous Sodium Sulfate

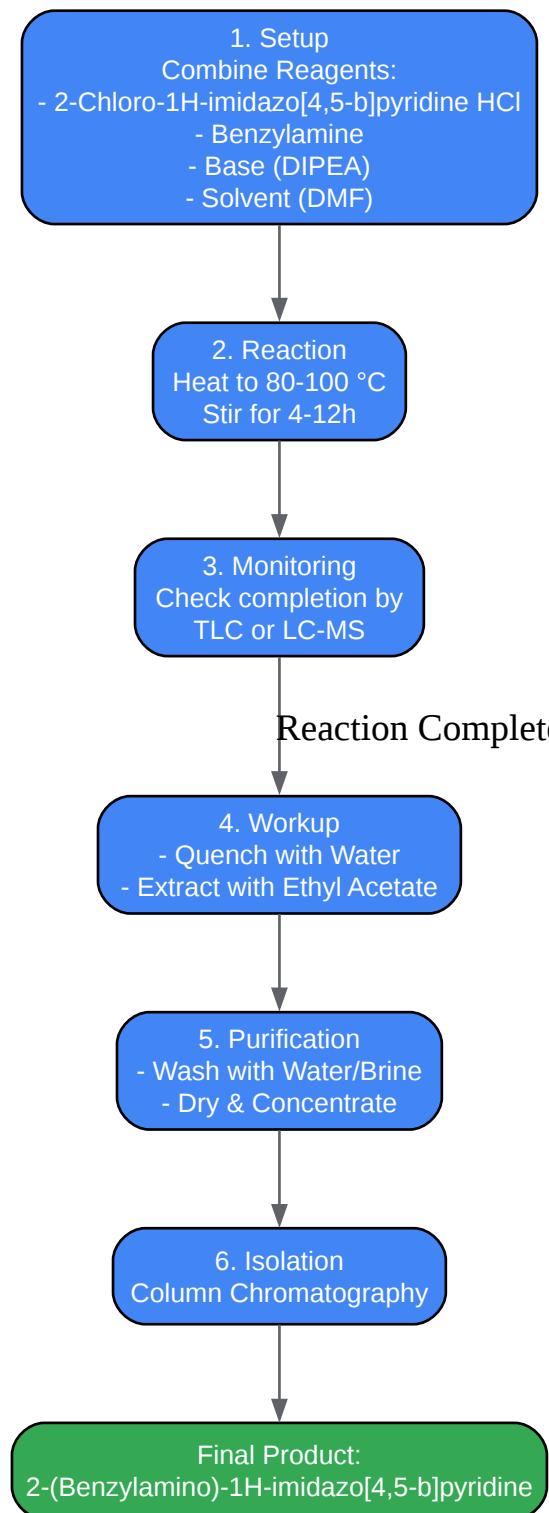
Procedure:

- In a round-bottom flask, suspend **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride** (1.0 eq) and the base (DIPEA or K_2CO_3 , 2.5 eq) in DMF (~0.2 M).

- Add benzylamine (1.2 eq) to the suspension.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and pour it into water.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

S_nAr Experimental Workflow

The following diagram illustrates the logical flow of the S_nAr protocol.



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Caption: Standard workflow for S_nAr on the title compound.

Safety and Handling

Proper handling of **2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride** is crucial to ensure laboratory safety. The compound is classified as hazardous.

Hazard Identification

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.
Serious Eye Damage	Category 1	H318: Causes serious eye damage.
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation.

Source: Sigma-Aldrich Safety Data Sheet

Handling and Storage Recommendations

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool (2-8 °C recommended), and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a high-value chemical intermediate whose utility is anchored in its purine-like core and the versatile reactivity of its 2-chloro substituent. Its primary application as an electrophile in nucleophilic aromatic substitution reactions allows for the straightforward synthesis of diverse 2-substituted derivatives, which are

key precursors in the development of novel therapeutics. This guide provides the essential technical information—from synthesis to reactivity and safe handling—to empower researchers to effectively utilize this compound in their scientific endeavors.

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